2-Chloro-6,7-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline

Catalog No.
S13113261
CAS No.
1031928-91-2
M.F
C19H20ClNO4
M. Wt
361.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6,7-dimethyl-3-(2,2-diethoxycarbonyl)viny...

CAS Number

1031928-91-2

Product Name

2-Chloro-6,7-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline

IUPAC Name

diethyl 2-[(2-chloro-6,7-dimethylquinolin-3-yl)methylidene]propanedioate

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

InChI

InChI=1S/C19H20ClNO4/c1-5-24-18(22)15(19(23)25-6-2)10-14-9-13-7-11(3)12(4)8-16(13)21-17(14)20/h7-10H,5-6H2,1-4H3

InChI Key

IMFUTGMWCOCSPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(N=C2C=C(C(=CC2=C1)C)C)Cl)C(=O)OCC

2-Chloro-6,7-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is a synthetic organic compound with the molecular formula C13H15ClN2O4C_{13}H_{15}ClN_{2}O_{4} and a molecular weight of approximately 296.72 g/mol. This compound features a quinoline ring structure, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of the chloro group and the diethoxycarbonyl vinyl substituent contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

The reactivity of 2-chloro-6,7-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline can be attributed to its functional groups. The chloro substituent can participate in nucleophilic substitution reactions, while the vinyl group can undergo electrophilic addition reactions. Additionally, the diethoxycarbonyl moiety may engage in hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids.

While specific biological activity data for 2-chloro-6,7-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is limited, compounds containing quinoline structures are known for their diverse pharmacological properties, including antimicrobial, antimalarial, and anticancer activities. The presence of various functional groups in this compound may enhance its biological efficacy and selectivity.

The synthesis of 2-chloro-6,7-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Quinoline Core: The initial step may involve cyclization reactions of substituted anilines with acetylenes or aldehydes to form the quinoline structure.
  • Chlorination: The introduction of the chloro substituent can be achieved through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus trichloride.
  • Vinylation: The vinyl group can be introduced via a Wittig reaction or similar methodologies that involve phosphonium salts.
  • Diethoxycarbonylation: Finally, the diethoxycarbonyl group can be added through esterification reactions with diethyl malonate or similar reagents.

2-Chloro-6,7-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals due to its structural features that may interact with biological targets.
  • Material Science: As a precursor for synthesizing advanced materials such as polymers or organic light-emitting diodes (OLEDs).

Interaction studies involving 2-chloro-6,7-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline are essential to understand its pharmacodynamics and pharmacokinetics. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific biological targets.
  • Mechanism of Action: Investigating how the compound exerts its effects at the molecular level.
  • Toxicology Studies: Evaluating any potential adverse effects in biological systems.

Several compounds share structural similarities with 2-chloro-6,7-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-Chloro-6-methylquinolineC10H8ClNC_{10}H_{8}ClNSimple chlorinated quinoline
6-Bromo-2-chloroquinolineC9H6BrClNC_{9}H_{6}BrClNContains bromine instead of methyl groups
4-AminoquinolineC9H10N2C_{9}H_{10}N_2Basic amine functionality
8-HydroxyquinolineC9H7NOC_{9}H_{7}NOHydroxy group provides different reactivity
2-Chloro-5-nitroquinolineC9H6ClN3O2C_{9}H_{6}ClN_3O_2Nitro group enhances biological activity

The unique aspects of 2-chloro-6,7-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline lie in its specific combination of functional groups and structural features that may confer distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

5

Hydrogen Bond Acceptor Count

5

Exact Mass

361.1080858 g/mol

Monoisotopic Mass

361.1080858 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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